molecular formula C13H12FN5O B2642935 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2415599-05-0

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide

カタログ番号 B2642935
CAS番号: 2415599-05-0
分子量: 273.271
InChIキー: LGRYBTDRJVMAPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound has shown promising results in preclinical studies as a potential therapeutic agent for various cancers, including breast, prostate, and lung cancer.

作用機序

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide is a selective inhibitor of mTOR, a protein kinase that plays a critical role in cell growth and proliferation. By inhibiting mTOR, 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to inhibiting mTOR signaling, 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide can also induce cell cycle arrest and apoptosis in cancer cells. 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.

実験室実験の利点と制限

One advantage of using 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide in lab experiments is its potency and selectivity for mTOR. This allows researchers to specifically target the mTOR pathway without affecting other signaling pathways. However, one limitation of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for the development of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide as a therapeutic agent. One direction is to explore its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative disorders or autoimmune diseases. Finally, further research is needed to optimize the formulation and administration of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide to improve its efficacy and reduce its toxicity.

合成法

The synthesis of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-fluoropyridine with 2-pyrazinecarboxylic acid to yield 5-fluoro-N-(1-pyrazin-2-yl)pyridine-3-carboxamide. This intermediate is then reacted with 3-azetidinone in the presence of a base to produce the final product, 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide.

科学的研究の応用

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide can inhibit tumor growth and improve survival in animal models of cancer.

特性

IUPAC Name

5-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-9(4-16-5-10)13(20)18-11-7-19(8-11)12-6-15-1-2-17-12/h1-6,11H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRYBTDRJVMAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。